molecular formula C12H15FN2O3 B14843971 Tert-butyl (4-fluoro-6-formylpyridin-2-YL)methylcarbamate

Tert-butyl (4-fluoro-6-formylpyridin-2-YL)methylcarbamate

Katalognummer: B14843971
Molekulargewicht: 254.26 g/mol
InChI-Schlüssel: FYUCVJUQEKAHAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (4-fluoro-6-formylpyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C12H15FN2O3 and a molecular weight of 254.26 g/mol . This compound is characterized by the presence of a tert-butyl group, a fluoro-substituted pyridine ring, and a formyl group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Tert-butyl (4-fluoro-6-formylpyridin-2-YL)methylcarbamate typically involves the reaction of 4-fluoro-6-formylpyridine with tert-butyl carbamate under specific reaction conditions. One common method involves the use of a catalyst such as bismuth(III) triflate in a one-pot, three-component coupling reaction . The reaction is carried out under mild conditions, making it efficient and practical for industrial production.

Analyse Chemischer Reaktionen

Tert-butyl (4-fluoro-6-formylpyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of Tert-butyl (4-fluoro-6-formylpyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function . The presence of the fluoro and formyl groups in the pyridine ring enhances its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl (4-fluoro-6-formylpyridin-2-YL)methylcarbamate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which influence their chemical properties and applications

Eigenschaften

Molekularformel

C12H15FN2O3

Molekulargewicht

254.26 g/mol

IUPAC-Name

tert-butyl N-[(4-fluoro-6-formylpyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C12H15FN2O3/c1-12(2,3)18-11(17)14-6-9-4-8(13)5-10(7-16)15-9/h4-5,7H,6H2,1-3H3,(H,14,17)

InChI-Schlüssel

FYUCVJUQEKAHAR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC1=NC(=CC(=C1)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.